N-(4-methoxybenzyl)methanesulfonamide
Overview
Description
“N-(4-methoxybenzyl)methanesulfonamide” is a chemical compound with the CAS Number: 42060-31-1 . It has a molecular weight of 215.27 .
Synthesis Analysis
The synthesis of “this compound” involves various chemical reactions. For instance, one approach involves the use of a diazo reagent, 1-diazo-N,N-bis(4-methoxybenzyl)methanesulfonamide, which enables access to a range of azole-based primary sulfonamides via [3+2] cycloaddition followed by protecting group removal .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H13NO3S . The average mass is 215.269 Da and the monoisotopic mass is 215.061615 Da .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can vary based on the specific context. For example, it can be involved in [3+2] cycloaddition reactions .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 96-97 degrees Celsius .Scientific Research Applications
Kinetic and Spectroscopic Characterization
N-(4-methoxybenzyl)methanesulfonamide is studied for its reactivity in methanesulfonates (mesylates). This compound, derived from p-methoxybenzyl alcohol, shows specific kinetic behaviors in solvolyses, influenced by electronic effects stabilizing carbocationic transition states (Bentley et al., 1994).
Application in Benzylation
It is used in the benzylation of alcohols and phenols, where it reacts with basic conditions to yield 4-methoxybenzyl ethers. This application demonstrates its utility in organic synthesis (Carlsen, 1998).
Protecting Group Removal
The compound finds use in protecting group removal. Specifically, p-methoxybenzyl ethers are transferred from alcohols to sulfonamides in the presence of catalytic trifluoromethanesulfonic acid, providing a method for deprotection in synthetic chemistry (Hinklin & Kiessling, 2002).
Chemoselective N-Acylation
This compound contributes to the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, showcasing its role in achieving chemoselectivity in acylation reactions (Kondo et al., 2000).
C-N Bond Cleavage
The compound is integral in a highly chemoselective C–N bond cleavage reaction of tertiary sulfonamides. This reaction demonstrates its potential in the creation of sulfonamide substrates, furthering the scope of organic synthesis (Bhattacharya et al., 2021).
Mild Acidic Conditions
In another application, it serves as a protecting agent for hydroxy functions under mild acidic conditions, highlighting its versatility in protecting sensitive functional groups in various compounds (Nakajima et al., 1988).
General Acid Catalyst
The compound is also explored as a cosolvent and general acid catalyst in Sharpless asymmetric dihydroxylations, showing its utility in facilitating specific organic reactions (Junttila & Hormi, 2009).
Peptide Synthesis
In peptide synthesis, it is used for the protection and deprotection of cysteine sulfoxides, demonstrating its role in the synthesis of biologically significant compounds (Funakoshi et al., 1979).
Future Directions
“N-(4-methoxybenzyl)methanesulfonamide” and related compounds have potential applications in the development of novel, isoform-selective inhibitors of carbonic anhydrase . This new synthetic strategy to access azole-based primary sulfonamides will support the discovery of novel, isoform-selective inhibitors of carbonic anhydrase within the poorly explored azole chemical space .
Mechanism of Action
- By binding to GSTA1, this compound modulates its activity and influences cellular detoxification pathways .
- Downstream effects may include altered drug efficacy, susceptibility to oxidative stress, and potential toxicity .
- Cellular effects may include changes in drug response, oxidative stress resilience, and overall homeostasis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
N-(4-methoxybenzyl)methanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain thiosemicarbazones, forming complexes that exhibit cytotoxic properties . These interactions often involve the formation of chelate rings with metal ions, such as ruthenium, which can influence the redox behavior of the compound . The nature of these interactions is crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to inhibit cell growth in certain cancer cell lines, such as NCI-H460, A549, and MDA-MB-231 . This inhibition is likely due to its interaction with cellular signaling pathways and its ability to induce cytotoxic effects. Additionally, the compound may influence gene expression and cellular metabolism, further contributing to its impact on cell function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. For example, its interaction with thiosemicarbazones and subsequent coordination with metal ions can result in the formation of stable complexes that exhibit unique redox properties . These interactions can also lead to changes in gene expression, further influencing the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that its cytotoxic effects can persist over extended periods, indicating its potential for long-term applications
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that certain derivatives of this compound can inhibit cell growth at specific concentrations . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and metabolite levels, further affecting the compound’s biochemical properties. For example, its interaction with thiosemicarbazones and metal ions can lead to the formation of stable complexes that exhibit unique redox behavior .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-13-9-5-3-8(4-6-9)7-10-14(2,11)12/h3-6,10H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSFIXASTARXSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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